2-(Quinolin-2-yl)cyclohexanol
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Overview
Description
2-(Quinolin-2-yl)cyclohexanol is a chemical compound that features a quinoline ring attached to a cyclohexanol moiety. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of the cyclohexanol group adds to the compound’s versatility and potential for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Quinolin-2-yl)cyclohexanol typically involves the reaction of quinoline N-oxide with the enamine of cyclohexanone in the presence of an acylating agent. This reaction yields a ketone intermediate, which is then reduced using sodium borohydride in ethanol to produce a mixture of trans and cis isomers of this compound . The isomers can be separated by column chromatography, and optical resolution can be achieved using dibenzoyltartaric acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Quinolin-2-yl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone.
Reduction: The quinoline ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the quinoline ring can produce various hydrogenated derivatives.
Scientific Research Applications
2-(Quinolin-2-yl)cyclohexanol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug development and biochemical studies.
Mechanism of Action
The mechanism of action of 2-(Quinolin-2-yl)cyclohexanol involves its interaction with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, affecting replication and transcription processes. Additionally, the compound may inhibit certain enzymes or receptors, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Quinolin-2-one: Shares the quinoline core but differs in the functional group attached to the ring.
2-(Quinolin-2-yl)phenylcarbamate: Similar structure but with a carbamate group instead of a hydroxyl group.
Uniqueness
2-(Quinolin-2-yl)cyclohexanol is unique due to the presence of both the quinoline ring and the cyclohexanol moiety.
Properties
CAS No. |
3297-66-3 |
---|---|
Molecular Formula |
C15H17NO |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
2-quinolin-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C15H17NO/c17-15-8-4-2-6-12(15)14-10-9-11-5-1-3-7-13(11)16-14/h1,3,5,7,9-10,12,15,17H,2,4,6,8H2 |
InChI Key |
NWPDRICMNYXUBU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)C2=NC3=CC=CC=C3C=C2)O |
Origin of Product |
United States |
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